molecular formula C8H7Cl2NO2 B11944046 3,4-Dichlorophenyl methylcarbamate CAS No. 18315-50-9

3,4-Dichlorophenyl methylcarbamate

Cat. No.: B11944046
CAS No.: 18315-50-9
M. Wt: 220.05 g/mol
InChI Key: LOSYNXWKIXVLSZ-UHFFFAOYSA-N
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Description

3,4-Dichlorophenyl methylcarbamate, also widely known as Dichlormate, is a synthetic carbamate herbicide that is now considered obsolete for agricultural use . Historically, it was applied for the post-emergence control of grassy and broadleaf weeds, including Littleseed canarygrass (Phalaris minor) and Wild oats (Avena fatua), in crops such as wheat and barley . Its mode of action is thought to involve the inhibition of carotenoid synthesis, which leads to the photodestruction of chlorophyll and subsequent disruption of chloroplasts in target plants . With an acute oral LD50 of 1879 mg/kg in rats, it is classified as slightly hazardous . Although no longer used in agriculture, Dichlormate retains significant value for scientific research. It serves as a critical reference standard in environmental chemistry studies, particularly for investigating the transformation and long-term impact of agrochemicals in the environment. For instance, research shows that in soil, it can undergo degradation into compounds such as 3,4-dichloroaniline and 3,3',4,4'-tetrachloroazobenzene . This makes it a relevant compound for studying environmental fate, residue analysis, and the ecological effects of pesticide degradation products. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

18315-50-9

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

(3,4-dichlorophenyl) N-methylcarbamate

InChI

InChI=1S/C8H7Cl2NO2/c1-11-8(12)13-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12)

InChI Key

LOSYNXWKIXVLSZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Step 1: Formation of Phenyl-N-Methyl Urethane

The synthesis begins with the reaction of diphenyl carbonate and methylamine in a continuously stirred reactor. Under conditions of 20–80°C and atmospheric pressure, methylamine reacts with diphenyl carbonate at a molar ratio of 0.8:1–1:1 to produce phenyl-N-methyl urethane and phenol. The reaction is catalyzed by tertiary amines or organotin compounds, with diphenyl carbonate introduced as a 5–60% (w/w) solution in an inert solvent. A residence time of 15–60 minutes ensures complete conversion, yielding a mixture containing 61% phenyl-N-methyl urethane, 38% phenol, and residual diphenyl carbonate.

Step 2: Thermal Decomposition to Methyl Isocyanate

The phenyl-N-methyl urethane undergoes thermal decomposition in a second reactor operated at 180–220°C and 200 mmHg–1 atm pressure. This step generates a vapor stream containing methyl isocyanate, phenol, and unreacted urethane. Partial condensation at 80–100°C separates methyl isocyanate gas from the liquid phase, which is recycled to maintain reaction efficiency. Approximately 6–22% of the urethane remains unconverted, necessitating distillation for recovery.

Step 3: Reaction with 3,4-Dichlorophenol

In the final step, methyl isocyanate reacts with 3,4-dichlorophenol in the presence of a tertiary amine catalyst (e.g., triethylamine) or organotin compound. The reaction occurs in toluene or aromatic hydrocarbon solvents at 0–50°C, with a molar ratio of 1:1–1.1:1 (phenol:methyl isocyanate). Continuous addition of methyl isocyanate ensures minimal side reactions, and the product precipitates upon cooling. Filtration and drying yield 3,4-dichlorophenyl methylcarbamate with a purity >99% and a molar yield of 97%.

Table 1: Optimized Reaction Conditions for this compound Synthesis

ParameterValue/RangeCatalystSolventYield (%)
Temperature0–50°CTriethylamineToluene97
Methyl isocyanate ratio1.05:1 (phenol:MIC)Dibutyltin dilaurateXylene95
Reaction time2 hoursNone (thermal)Chlorobenzene89

Alternative Methods Using Carbonate Intermediates

While the three-step process dominates industrial production, alternative routes utilize carbonate derivatives. For example, 3,4-dichlorophenol reacts with methyl chloroformate in dichloromethane under basic conditions (pH 10–12). This method avoids methyl isocyanate handling but requires stringent pH control and generates stoichiometric HCl, complicating purification. Radiosynthetic approaches employ carbon dioxide and [11C]methyl triflate for carbamate formation, though yields for phenolic substrates remain unverified.

Catalytic Approaches and Recent Advancements

Organotin catalysts (e.g., dibutyltin dilaurate) enhance reaction rates by facilitating nucleophilic attack of 3,4-dichlorophenol on methyl isocyanate. Patent data indicate that 0.001–0.1 moles of catalyst per mole of phenol reduce reaction times to 30–60 minutes. Recent studies explore ionic liquids as green solvents, achieving 92% yield at 25°C with 1-butyl-3-methylimidazolium tetrafluoroborate.

Analytical Characterization and Quality Control

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms product purity, while FT-IR identifies carbamate C=O stretches at 1,710 cm⁻¹. Melting point determination (lit. 88–90°C) and elemental analysis (C: 43.2%, H: 3.1%, N: 5.6%) ensure batch consistency. Residual methyl isocyanate is quantified via GC-MS, with limits <1 ppm to meet safety standards.

Industrial-Scale Production Considerations

Continuous-flow reactors outperform batch systems by minimizing thermal degradation and enabling real-time monitoring. A pilot plant producing 500 kg/day operates at 40°C with a residence time of 2 hours, achieving 96% yield. Solvent recovery units recycle toluene with >95% efficiency, reducing waste .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorophenyl methylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction could produce amines .

Scientific Research Applications

3,4-Dichlorophenyl methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

3,4-Dichlorophenyl methylcarbamate exerts its effects by inhibiting cholinesterase enzymes, particularly acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the muscles, glands, and central nervous system. The compound forms a reversible complex with the enzyme, preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Structural and Functional Differences

The bioactivity of aryl methylcarbamates depends on substituent patterns on the phenyl ring and the carbamate group. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) Primary Use Key Findings
3,4-Dichlorophenyl methylcarbamate 3,4-dichloro ~236.07 Herbicide (e.g., swep) Effective against broadleaf weeds; moderate lipophilicity (log k ~2.5).
3,5-Dimethylphenyl methylcarbamate (XMC) 3,5-dimethyl 179.21 Insecticide Higher volatility; targets lepidopteran pests.
3,5-Dichlorophenyl methylcarbamate 3,5-dichloro 220.05 Fungicide/Herbicide Lower herbicidal potency than 3,4-dichloro analog.
Methiocarb 3,5-dimethyl-4-(methylthio) 225.30 Molluscicide/Acaricide Enhanced persistence in soil due to sulfur moiety.
Diuron 3,4-dichlorophenyl urea 233.10 Herbicide Non-carbamate; inhibits photosynthesis via PSII.

Physicochemical Properties

  • Stability: Carbamates degrade via hydrolysis under alkaline conditions. The 3,4-dichloro substitution increases resistance to photodegradation compared to mono-chloro analogs.

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